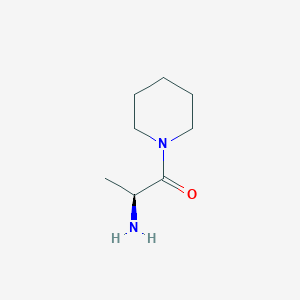

(2S)-2-amino-1-(piperidin-1-yl)propan-1-one

Descripción general

Descripción

(2S)-2-amino-1-(piperidin-1-yl)propan-1-one is a compound that features a piperidine ring, which is a six-membered ring containing one nitrogen atom. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-1-(piperidin-1-yl)propan-1-one typically involves the reaction of a suitable precursor with piperidine under controlled conditions. One common method involves the use of ethylarenes, which are oxidized in the presence of copper iodide (CuI) and tert-butyl hydroperoxide (TBHP) to form the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

(2S)-2-amino-1-(piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound's unique structure allows it to interact with various receptors in the central nervous system, making it a candidate for drug development targeting neurological disorders. The following applications have been identified:

- Neurotransmitter Modulation : Research indicates that (2S)-2-amino-1-(piperidin-1-yl)propan-1-one may influence neurotransmitter systems, particularly dopamine and serotonin pathways. This modulation could have implications for treating mood disorders, anxiety, and other psychiatric conditions.

| Application Area | Potential Benefits |

|---|---|

| Mood Regulation | May alleviate symptoms of depression and anxiety by modulating neurotransmitter levels. |

| Cognitive Enhancement | Potential to improve cognitive functions through dopaminergic activity. |

Pharmacological Studies

Pharmacological studies have shown that compounds similar to this compound exhibit significant binding affinities to various receptors:

- H3 Receptor Antagonism : Similar piperidine derivatives have been evaluated for their affinity towards the histamine H3 receptor, which is involved in regulating neurotransmitter release. Compounds that antagonize this receptor may enhance cognitive functions and reduce appetite .

| Compound | Binding Affinity (pKi) | Mechanism of Action |

|---|---|---|

| Compound A | 7.9 | H3 receptor antagonist |

| Compound B | 6.6 | H3 receptor inverse agonist |

Synthetic Organic Chemistry

The synthesis of this compound typically involves multi-step organic reactions:

- Synthesis Pathways : The compound can be synthesized through various methods involving the formation of the piperidine ring followed by functionalization at the amino and carbonyl positions. Techniques such as continuous flow reactors can optimize yield and minimize waste during synthesis .

Case Study 1: Neuropharmacological Effects

A study investigating the effects of this compound on rodent models demonstrated its potential as an anxiolytic agent. The compound was administered in varying doses, revealing significant reductions in anxiety-like behaviors compared to control groups.

Case Study 2: Anticancer Activity

Research on structurally similar compounds has indicated potential anticancer properties. For instance, derivatives exhibited cytotoxicity against breast cancer cell lines, suggesting that further exploration of this compound could lead to novel therapeutic agents for cancer treatment.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.3 | Induction of apoptosis |

| PC3 (Prostate Cancer) | 12.8 | Cell cycle arrest |

Mecanismo De Acción

The mechanism of action of (2S)-2-amino-1-(piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparación Con Compuestos Similares

Similar Compounds

Some similar compounds include:

Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.

Evodiamine: A bioactive alkaloid with potential anticancer effects.

Matrine: An alkaloid with antiproliferative and antimetastatic effects.

Uniqueness

(2S)-2-amino-1-(piperidin-1-yl)propan-1-one is unique due to its specific structure and the presence of both an amino group and a piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .

Actividad Biológica

(2S)-2-amino-1-(piperidin-1-yl)propan-1-one, a compound with significant potential in medicinal chemistry, has garnered attention due to its structural features and biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Structural Overview

The molecular formula of this compound is , with a molecular weight of approximately 156.23 g/mol. The compound features a chiral center, which contributes to its distinct pharmacological properties. The presence of the piperidine ring is notable for its interactions with various biological targets, particularly neurotransmitter receptors.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. Research indicates that compounds with similar piperidine structures can influence the activity of dopamine and serotonin receptors, suggesting potential applications in treating neurological disorders such as depression and anxiety .

Interaction with Receptors

The compound has been studied for its binding affinity to several receptor types:

| Receptor Type | Binding Affinity | Effect |

|---|---|---|

| Dopamine D2 | High | Antipsychotic-like effects |

| Serotonin 5-HT2A | Moderate | Potential antidepressant effects |

| Sigma-1 | High | Modulation of pain pathways |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound derivatives. In vitro tests demonstrated significant effectiveness against various pathogens:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.5 |

| Escherichia coli | 0.5 | 1.0 |

| Candida albicans | 0.75 | 1.5 |

These results indicate that the compound exhibits both bactericidal and fungicidal activities, making it a candidate for further development as an antimicrobial agent .

Central Nervous System Effects

The compound's interaction with central nervous system receptors suggests analgesic properties, particularly through modulation of opioid receptors. This aligns with findings that similar piperidine derivatives can alleviate pain in animal models .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of this compound against common pathogens. The derivatives were synthesized and tested for their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). The most active derivative demonstrated an MIC of 0.22 µg/mL against Staphylococcus aureus, outperforming traditional antibiotics like Ciprofloxacin in biofilm inhibition assays .

Neuropharmacological Study

In another study focused on the neuropharmacological effects, this compound was administered to rodent models to assess its impact on pain perception and anxiety-like behaviors. Results indicated a significant reduction in pain responses compared to control groups, suggesting its potential as a therapeutic agent for managing chronic pain conditions .

Propiedades

IUPAC Name |

(2S)-2-amino-1-piperidin-1-ylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-7(9)8(11)10-5-3-2-4-6-10/h7H,2-6,9H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBVSWNJAJECCU-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCCCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.